N-(3-acetamidophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

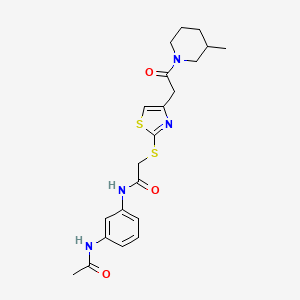

N-(3-acetamidophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

- A phenylacetamide core (N-(3-acetamidophenyl)), providing a planar aromatic scaffold.

- A thioether linkage (-S-) connecting the phenylacetamide to a thiazole ring.

This compound’s design integrates pharmacophores common in medicinal chemistry: the thiazole ring (often associated with antimicrobial and anti-inflammatory activity) , the thioacetamide bridge (implicated in redox modulation and enzyme inhibition) , and the 3-methylpiperidinyl group (a lipophilic substituent that may improve blood-brain barrier penetration) .

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S2/c1-14-5-4-8-25(11-14)20(28)10-18-12-29-21(24-18)30-13-19(27)23-17-7-3-6-16(9-17)22-15(2)26/h3,6-7,9,12,14H,4-5,8,10-11,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDDKMYCEZBHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a thiazole ring, a piperidine moiety, and acetamide groups, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 432.52 g/mol |

| Structural Formula | C_{20}H_{26}N_{4}O_{2}S |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 5 µg/mL, indicating potent antibacterial effects.

Case Study: Antimicrobial Efficacy

A study conducted by Devi et al. evaluated the compound against standard bacterial strains. The results showed that the compound exhibited inhibition zones ranging from 25 to 36 mm, with MIC values consistent with those seen in established antimicrobial agents. The bactericidal mode of action was confirmed through time-kill studies, suggesting rapid bacterial cell death upon exposure to the compound .

The proposed mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies revealed that the compound binds effectively to the active site of DNA gyrase, mimicking the binding pattern of known inhibitors like ciprofloxacin. This interaction disrupts DNA supercoiling, ultimately leading to bacterial cell death.

Cytotoxicity Assessment

In addition to antimicrobial activity, cytotoxicity studies were performed using VERO cell lines. The compound exhibited an IC50 value of approximately 927 µg/mL, indicating a relatively low toxicity profile compared to its antimicrobial efficacy. This suggests a favorable therapeutic index for potential clinical applications .

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the piperidine and thiazole moieties can significantly affect the biological activity of this compound. For instance:

- Piperidine Substituents : Variations in alkyl groups on the piperidine ring enhance antimicrobial potency.

- Thiazole Modifications : Different substitutions on the thiazole ring have been linked to improved binding affinity for target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamides with Varied Substituents

Key Observations :

- Substituents on the thiazole ring significantly alter physicochemical properties.

- Thioacetamide linkages, as seen in the target and , may confer redox activity or serve as hydrogen-bonding motifs .

Thioacetamide-Bridged Heterocycles

Key Observations :

- The target’s thioacetamide bridge connects a phenylacetamide to a thiazole, differing from quinazolinone-based analogs in and . This structural variation may influence target selectivity (e.g., kinase vs. protease inhibition) .

- Synthetic routes for thioacetamide-linked compounds often involve nucleophilic displacement of chloroacetamide intermediates, as seen in and .

Piperidine/Piperazine Derivatives in Acetamide Scaffolds

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing N-(3-acetamidophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound involves multi-step reactions, including thiazole ring formation, thioether linkage, and amidation. Key challenges include controlling regioselectivity during thiazole formation and minimizing side reactions (e.g., oxidation of thioether groups). Optimization strategies include:

- Temperature control : Maintaining 60–80°C during thiazole cyclization to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalyst use : Triethylamine or pyridine to facilitate acylation steps .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves impurities .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm for 3-methylpiperidinyl) .

- ¹³C NMR : Confirms carbonyl groups (e.g., acetamide C=O at ~168 ppm) and thiazole carbons .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z ~485) .

- IR spectroscopy : Detects C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized bioassays : Use established protocols (e.g., MTT assays for cytotoxicity with consistent cell lines like HEK-293 or HepG2) .

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Dose-response curves : Compare EC₅₀ values across studies to identify outliers .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to confirm target binding (e.g., kinase inhibition) .

Q. What computational approaches are recommended to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Prioritize targets with known affinity for thiazole/acetamide motifs (e.g., EGFR or PI3K kinases). Use PyMol for visualization .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- ADMET prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Thioether bonds are prone to hydrolysis at pH < 3 .

- Thermal stability : Store at 4°C (short-term) or -20°C (long-term). DSC analysis shows decomposition above 150°C .

Experimental Design & Data Analysis

Q. How to design SAR studies for derivatives of this compound to enhance activity?

- Methodological Answer :

- Core modifications :

- Replace 3-methylpiperidinyl with other heterocycles (e.g., morpholine) to alter hydrophilicity .

- Vary the acetamide substituent (e.g., chloro or methoxy groups) to modulate electron density .

- Biological testing : Screen derivatives against panels of cancer cell lines (e.g., NCI-60) to correlate structural changes with IC₅₀ shifts .

Q. What analytical methods are critical for detecting impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Impurities often elute at ±0.5 min of the main peak .

- LC-MS/MS : Identify byproducts (e.g., oxidized thioethers) via fragmentation patterns .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.5 hours in mice) and bioavailability (<30% due to first-pass metabolism) .

- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the piperidinyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.